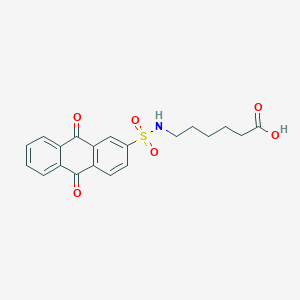

6-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)hexanoic acid” is a chemical compound with diverse applications in scientific research. It has been used as a redox-active material in a negative potential electrolyte (negolyte) for aqueous redox flow batteries operating at nearly neutral pH .

Synthesis Analysis

The design and synthesis of a similar compound, 2,6‐DPPEAQ, which has a high solubility at pH 9 and above, is described in a study . Chemical stability studies demonstrate high stability at both pH 9 and 12 .Molecular Structure Analysis

The molecular formula of “this compound” is C20H19NO6S . The average mass is 401.433 Da and the monoisotopic mass is 401.093292 Da .Applications De Recherche Scientifique

Sulfonamides Research Applications

Sulfonamide Chemistry and Drug Development

Sulfonamides form a significant class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their simple synthesis process and the diversity of derivatives they offer make them a focal point in medicinal chemistry for the development of new therapeutic agents. Sulfonamides have been utilized in various drug formulations, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatile applications in addressing a wide range of diseases (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Anthraquinone Derivatives Applications

Biological Activities and Industrial Uses

Anthraquinones and their derivatives exhibit a wide array of biological activities, which have attracted attention in pharmaceuticals, dyeing, and food colorants industries. Their roles in organisms and potential effects on human health are subjects of ongoing research, suggesting these compounds could serve as a basis for developing new therapeutic drugs or additives. Marine-derived fungi, in particular, have been identified as a novel source of anthraquinoid compounds, indicating the potential for discovering new bioactive substances in marine biotechnology (Fouillaud et al., 2016).

Mécanisme D'action

The compound has been used as a redox-active material in a negative potential electrolyte (negolyte) for aqueous redox flow batteries operating at nearly neutral pH . By pairing it with a potassium ferri/ferrocyanide positive electrolyte across an inexpensive, nonfluorinated permselective polymer membrane, a near-neutral quinone flow battery exhibits an open-circuit voltage of 1.0 V and a capacity fade rate of 0.00036% per cycle and 0.014% per day .

Orientations Futures

The compound aids in various studies, offering a foundation for groundbreaking discoveries. Its use in aqueous redox flow batteries enhances the suitability of aqueous-soluble redox-active organics for use in large-scale energy storage, potentially enabling massive penetration of intermittent renewable electricity .

Propriétés

IUPAC Name |

6-[(9,10-dioxoanthracen-2-yl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c22-18(23)8-2-1-5-11-21-28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12,21H,1-2,5,8,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFZKAFTDSXOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)